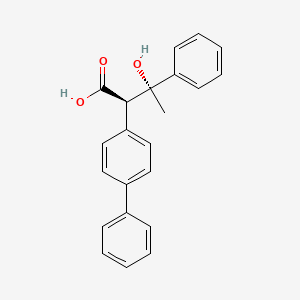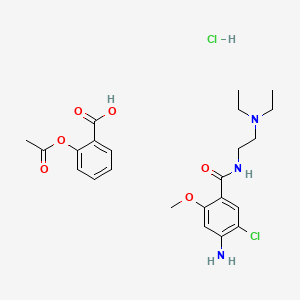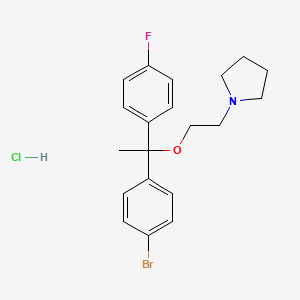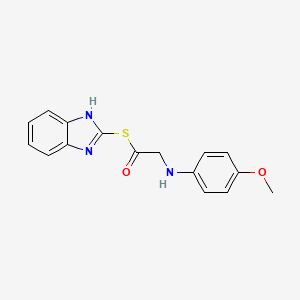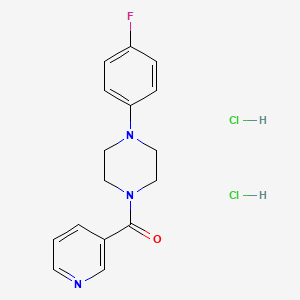
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a urea backbone substituted with 4-amino-3-methoxyphenyl and 4-(diethylamino)-2-methylphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-methoxybenzaldehyde with 4-(diethylamino)-2-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-: shares similarities with other substituted ureas and phenyl derivatives.
Apocynin: Another compound with a methoxyphenyl group, known for its antioxidant properties.
Uniqueness
What sets Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- apart is its dual substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
41554-11-4 |
|---|---|
Molecular Formula |
C20H28N4O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[(S)-(4-amino-3-methoxyphenyl)-[4-(diethylamino)-2-methylphenyl]methyl]urea |
InChI |
InChI=1S/C20H28N4O2/c1-5-24(6-2)15-8-9-16(13(3)11-15)19(23-20(22)25)14-7-10-17(21)18(12-14)26-4/h7-12,19H,5-6,21H2,1-4H3,(H3,22,23,25)/t19-/m0/s1 |
InChI Key |
SSDSCKHAKSKJAC-IBGZPJMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)[C@H](C2=CC(=C(C=C2)N)OC)NC(=O)N)C |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC(=C(C=C2)N)OC)NC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


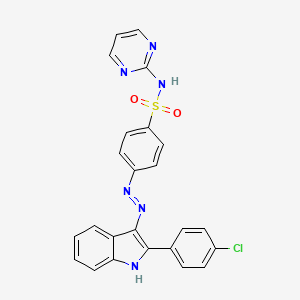
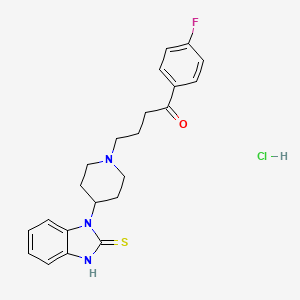

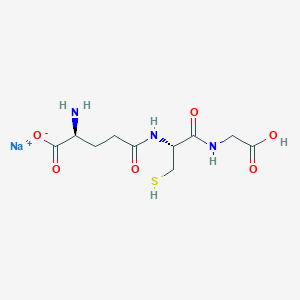
![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)
